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For Immediate Release

This guide provides a detailed comparison of the selectivity profile of lirafugratinib (RLY-4008),
a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), against
other members of the FGFR family. The data presented herein is intended for researchers,
scientists, and drug development professionals to facilitate an objective evaluation of
lirafugratinib's performance relative to other FGFR inhibitors.

Lirafugratinib is a clinical-stage precision therapy being investigated for the treatment of
patients with FGFR2-altered solid tumors.[1] Its mechanism of action is based on high
selectivity for FGFR2, which is a key differentiator from pan-FGFR inhibitors that target multiple
FGFR isoforms and are often associated with off-target toxicities.[2]

Quantitative Selectivity Profile

The inhibitory activity of lirafugratinib against the four members of the FGFR family was
determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50)
values, which represent the concentration of the drug required to inhibit 50% of the enzyme's
activity, are summarized in the table below. For comparison, the IC50 values of other pan-
FGFR inhibitors are also included.
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Inhibit Mechanism FGFR1IC50 FGFR2IC50 FGFR3IC50 FGFR4IC50

nhibitor
of Action (nM) (nM) (nM) (nM)
Irreversible,

Lirafugratinib FGFR2 864.3 3.1 274.1 17,633
selective
Reversible,

Infigratinib ) 1.1 1 2 61
Pan-FGFRI
Reversible,

Pemigatinib ) 0.39 0.46 1.2 30
Pan-FGFRI
Irreversible,

Futibatinib 1.8 1.4 1.6 3.7
Pan-FGFRi

Data sourced from a presentation by Relay Therapeutics.

As the data indicates, lirafugratinib demonstrates a pronounced selectivity for FGFR2, with
significantly higher IC50 values for FGFR1, FGFRS3, and especially FGFR4. This high degree of
selectivity is designed to minimize off-target effects commonly associated with pan-FGFR

inhibitors, such as hyperphosphatemia (linked to FGFR1 inhibition) and diarrhea (linked to
FGFRA4 inhibition).[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay

The IC50 values were determined using a biochemical kinase assay designed to measure the

inhibitory activity of the compounds against purified FGFR enzymes. A representative protocol

for such an assay is outlined below:

e Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and
FGFR4 kinase domains are expressed and purified. A synthetic peptide substrate, such as

poly(Glu, Tyr) 4:1, is used as the substrate for the kinase reaction.

o Compound Dilution: Lirafugratinib and other comparator compounds are serially diluted in

dimethyl sulfoxide (DMSO) to generate a range of concentrations.
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e Kinase Reaction: The kinase reaction is initiated by mixing the FGFR enzyme, the peptide
substrate, and the test compound in a reaction buffer containing ATP and MgClI2. The
reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).

o Detection: The extent of substrate phosphorylation is quantified using a suitable detection
method. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which
measures the binding of a fluorescently labeled tracer to the kinase.[3] The displacement of
this tracer by the inhibitor is detected by a decrease in Forster Resonance Energy Transfer
(FRET).

» Data Analysis: The raw data is converted to percent inhibition values relative to a no-
compound control. The IC50 values are then calculated by fitting the concentration-response
data to a four-parameter logistic equation using appropriate software.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that,
upon binding to fibroblast growth factors (FGFs), activate several downstream signaling
pathways crucial for cell proliferation, survival, differentiation, and migration.[4][5] Dysregulation
of FGFR signaling is implicated in various cancers. The major downstream signaling cascades
activated by FGFRs include the RAS-MAPK, PI3K-AKT, PLCy, and STAT pathways.[6][7]
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Caption: Overview of the FGFR signaling pathway.
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Experimental Workflow

The process of evaluating the selectivity of a kinase inhibitor like lirafugratinib involves a
structured workflow, from initial compound screening to detailed characterization of its inhibitory

profile.

Compound Synthesis
and Purification

Primary Kinase Screen
(Single Concentration)

Dose-Response Assay
(IC50 Determination)

Potent Compounds

Selectivity Profiling
(Panel of Kinases)
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Caption: Workflow for kinase inhibitor selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15574548#lirafugratinib-selectivity-profile-against-
other-fgfr-family-members]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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